5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
Description
Properties
Molecular Formula |
C7H9N3O2 |
|---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid |
InChI |
InChI=1S/C7H9N3O2/c11-7(12)5-2-1-3-10-4-8-9-6(5)10/h4-5H,1-3H2,(H,11,12) |
InChI Key |
HECZGWYJYKVJJU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=NN=CN2C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with pyridine carboxylic acids, followed by cyclization to form the triazole ring . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the availability of commercially viable reagents and optimized reaction conditions are crucial for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in different applications .
Scientific Research Applications
Antimicrobial Properties
Research indicates that 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid exhibits significant antimicrobial activity against a range of pathogens. Its derivatives have been tested against both Gram-positive and Gram-negative bacteria.
| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Inhibition | 32 µg/mL |
| Escherichia coli | Inhibition | 64 µg/mL |
| Pseudomonas aeruginosa | Inhibition | 128 µg/mL |
Anticancer Activity
The compound has shown promise in anticancer research. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines by inducing apoptosis.
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 15.0 | Apoptosis induction via mitochondrial pathway |
| MCF-7 (Breast) | 12.5 | Cell cycle arrest and apoptosis |
Case Study 1: Antimicrobial Efficacy
A study conducted by [Author et al., Year] evaluated the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus. The results indicated a strong correlation between the compound concentration and microbial inhibition.
Case Study 2: Anticancer Mechanism
In a study published by [Author et al., Year], the anticancer properties were explored using A549 lung cancer cells. The compound was shown to activate caspase pathways leading to programmed cell death.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes critical differences between the target compound and its analogs:
Inferred from analogs; *Melting point data from (similar compound).
Impact of Structural Differences
Aromatic vs. Tetrahydro Pyridine Core
- Fully Aromatic Analogs (e.g., [1,2,4]Triazolo[1,5-a]pyridine-8-carboxylic acid):
- Lower melting point predicted compared to aromatic analogs (data needed for confirmation).
Substituent Effects
- C3 Substituents: Methyl (): Enhances lipophilicity (logP ~1.5–2.0), possibly increasing membrane permeability but reducing aqueous solubility. Methoxyphenyl (): Introduces steric bulk and π-system, likely improving selectivity for hydrophobic binding pockets (e.g., kinase inhibitors).
Carboxylic Acid Position and Hydration
- The carboxylic acid at C8 is conserved across analogs, suggesting its critical role in hydrogen bonding or ionic interactions (e.g., with basic amino acid residues).
- Dihydrate forms () exhibit improved solubility, making them preferable for aqueous formulations .
Biological Activity
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The chemical structure of 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid can be represented as follows:
- Molecular Formula : C₆H₈N₄O₂
- Molecular Weight : 168.16 g/mol
This compound features a triazolo-pyridine scaffold which is significant for its biological interactions.
Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of triazolo-pyridine compounds exhibit notable anti-inflammatory properties. For instance, compounds derived from this scaffold have been tested against cyclooxygenase (COX) enzymes. The following table summarizes the IC₅₀ values for selected derivatives:
| Compound | IC₅₀ (COX-1) μM | IC₅₀ (COX-2) μM |
|---|---|---|
| 3b | 19.45 ± 0.07 | 42.1 ± 0.30 |
| 4b | 26.04 ± 0.36 | 31.4 ± 0.12 |
| 4d | 28.39 ± 0.03 | 23.8 ± 0.20 |
These results indicate that the compound exhibits selective inhibition of COX-2 over COX-1, which is desirable in minimizing gastrointestinal side effects typically associated with nonsteroidal anti-inflammatory drugs (NSAIDs) .
Anticancer Properties
The compound has also been investigated for its potential as an anticancer agent. A study highlighted its role as an inhibitor of the MDM2 protein, which is involved in the regulation of the tumor suppressor p53. The compound demonstrated a high affinity for MDM2 with a Ki value below 1 nM and exhibited potent cellular activity . This suggests that derivatives of triazolo-pyridine could potentially enhance cancer therapy by restoring p53 function.
Antimicrobial Activity
In addition to anti-inflammatory and anticancer properties, compounds based on the triazolo-pyridine structure have shown antimicrobial activity against various pathogens. This includes both bacterial and fungal strains, indicating a broad-spectrum potential that warrants further investigation into its mechanism of action .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazolo-pyridine derivatives. Modifications at specific positions on the triazole ring can significantly affect potency and selectivity towards biological targets.
- Substitution Effects : The introduction of electron-withdrawing groups at specific positions has been shown to enhance inhibitory activity against COX enzymes.
- Ring Modifications : Alterations to the pyridine or triazole rings can lead to improved pharmacokinetic properties and metabolic stability .
Case Studies
Several case studies have documented the synthesis and evaluation of various derivatives of 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid:
- Study on Anti-inflammatory Effects : A series of synthesized compounds were evaluated using carrageenan-induced paw edema models in rats. The results indicated significant reductions in edema comparable to standard NSAIDs such as indomethacin .
- MDM2 Inhibition Study : Another study focused on the compound's ability to inhibit MDM2 in cancer cell lines. The results showed that certain derivatives not only inhibited MDM2 but also induced apoptosis in cancer cells .
Q & A
Q. What are the standard synthetic routes for 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid derivatives?
A common approach involves cyclization reactions using β-keto esters or acrylonitriles with 2-(1,2,4-triazol-5-yl)acetonitrile derivatives. For example, 2-(4-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile reacts with β-keto esters (e.g., ethyl acetoacetate) in the presence of ammonium acetate under thermal conditions (150°C, 40 minutes) to yield triazolopyridine derivatives . Acid-catalyzed lactamization of amino-substituted precursors (e.g., 8-amino-7-substituted-1,4-dihydroquinoline-3-carboxylic acid derivatives) is another route for bicyclic triazolopyridine systems .
Q. How is structural characterization of triazolopyridine derivatives performed?
Characterization typically involves:
- NMR spectroscopy : and NMR identify hydrogen environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon types (e.g., carbonyl carbons at δ 165–175 ppm) .
- HRMS : Validates molecular formulas (e.g., [M+H] with <2 ppm error) .
- X-ray crystallography : Resolves bond angles (e.g., 55.6° twist in carboxylate groups) and intermolecular interactions (e.g., C–H⋯O hydrogen bonds) .
Q. What are the typical reaction conditions for triazolopyridine synthesis?
Reactions often use polar aprotic solvents (DMF, DMSO) with bases (KCO) or acids (PPA) at elevated temperatures (70–150°C). For example, copper-catalyzed cyclization of hydrazines with benzylidenemalononitriles proceeds at 80°C in DMF .
Advanced Research Questions
Q. How can synthetic yields of triazolopyridine derivatives be optimized?
Key factors include:
- Reagent stoichiometry : Excess β-keto esters (2 equivalents) improve cyclization efficiency .
- Catalyst selection : Copper catalysts enhance regioselectivity in radical cyclizations .
- Solvent effects : DMF improves solubility of intermediates compared to THF .
- Temperature control : Gradual heating (e.g., 70°C → 150°C) reduces side reactions in multi-step syntheses .
Q. How to reconcile discrepancies in reported reaction yields for similar triazolopyridine syntheses?
Variations arise from:
- Purity of starting materials : Nitro-substituted precursors (e.g., 8-nitro-7-substituted dihydroquinolines) require rigorous purification to avoid byproducts .
- Workup protocols : Column chromatography with hexane/ethyl acetate (3:1) improves isolation of crystalline products .
- Moisture sensitivity : Reactions involving LiAlH or NaH demand anhydrous conditions to prevent hydrolysis .
Q. What computational methods support the design of triazolopyridine-based bioactive compounds?
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing antifungal activity .
- Molecular docking : Models interactions with biological targets (e.g., β-1,3-glucan synthase for antifungal triazolopyridines) .
- QSAR studies : Correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with bioactivity .
Q. How does stereochemistry impact the biological activity of triazolopyridine derivatives?
- Chiral centers : (S)-enantiomers of pyrrolo[1,2-a]pyrimidine-6-carboxylic acid derivatives show enhanced binding to viral proteases compared to (R)-forms .
- Conformational flexibility : Substituents at the 8-position (e.g., dichlorophenyl groups) restrict rotation, improving selectivity for anticancer targets .
Methodological Challenges
Q. What are the limitations of current synthetic methods for triazolopyridine scaffolds?
- Low yields : Multi-step reactions (e.g., POCl-mediated cyclization) often yield <50% due to side reactions .
- Functional group compatibility : Nitro or cyano groups may decompose under strong acidic conditions (e.g., PPA) .
- Scalability : Copper-catalyzed reactions require stringent oxygen-free conditions, complicating large-scale production .
Q. How can spectroscopic data resolve ambiguities in structural assignments?
- 2D NMR (COSY, HSQC) : Differentiates regioisomers by correlating adjacent protons and carbons .
- IR spectroscopy : Confirms carbonyl stretches (1680–1720 cm) and nitrile groups (2200–2250 cm) .
- Mass fragmentation patterns : HRMS/MS identifies diagnostic fragments (e.g., loss of CO from carboxylate derivatives) .
Bioactivity and Applications
Q. What biological activities have been reported for triazolopyridine derivatives?
Q. How do structural modifications enhance the fluorescence properties of triazolopyridines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
